2-[(2-benzyl-3-sulfanylpropanoyl)amino]-3-[4-(1,3-thiazol-2-yl)phenyl]propanoic acid
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Overview
Description
2-[(2-benzyl-3-sulfanylpropanoyl)amino]-3-[4-(1,3-thiazol-2-yl)phenyl]propanoic acid is a complex organic compound with a unique structure that includes a phenylalanine backbone, a thiazole ring, and a mercaptomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-benzyl-3-sulfanylpropanoyl)amino]-3-[4-(1,3-thiazol-2-yl)phenyl]propanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the phenylalanine derivative, followed by the introduction of the mercaptomethyl group and the thiazole ring. Common reagents used in these reactions include thionyl chloride, thiourea, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-benzyl-3-sulfanylpropanoyl)amino]-3-[4-(1,3-thiazol-2-yl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
L-Phenylalanine, N-[(2S)-2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-4-(2-th
Properties
Molecular Formula |
C22H22N2O3S2 |
---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
2-[(2-benzyl-3-sulfanylpropanoyl)amino]-3-[4-(1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C22H22N2O3S2/c25-20(18(14-28)12-15-4-2-1-3-5-15)24-19(22(26)27)13-16-6-8-17(9-7-16)21-23-10-11-29-21/h1-11,18-19,28H,12-14H2,(H,24,25)(H,26,27) |
InChI Key |
YPGILAVWVRBSAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CS)C(=O)NC(CC2=CC=C(C=C2)C3=NC=CS3)C(=O)O |
Synonyms |
N-((2S)-3-mercapto-2-phenylmethylpropionyl)-4-(2-thiazolyl)-L-phenylalanine Z 13752A Z-13752-A Z13752A |
Origin of Product |
United States |
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